N-(3-chloro-4-methylphenyl)-4-methylbenzamide

Lipophilicity Membrane Permeability Drug-likeness

Researchers often face supply challenges for precisely substituted benzamide probes where minor positional isomerism abolishes activity. This compound resolves that with a defined 3-chloro-4-methylphenyl pattern essential for GPCR35 binding and COX-2/c-Met scaffold function. - Validated GPCR35 selectivity (>60-fold over EphB4) for inflammation and metabolic disorder programs. - XLogP3 of 4.7 ensures enhanced passive membrane permeability for intracellular target engagement. - Consistent high-purity supply eliminates the risk of generic analog substitution that compromises biological fidelity.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 326898-78-6
Cat. No. B3423909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-4-methylbenzamide
CAS326898-78-6
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl
InChIInChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)15(18)17-13-8-5-11(2)14(16)9-13/h3-9H,1-2H3,(H,17,18)
InChIKeyPNIOWOQYMNHBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chloro-4-methylphenyl)-4-methylbenzamide: Chemical Identity & Properties


N-(3-chloro-4-methylphenyl)-4-methylbenzamide (CAS 326898-78-6) is a synthetic substituted benzamide with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol. It belongs to the N-phenylbenzamide class, featuring a 3-chloro-4-methylphenyl group on the amide nitrogen and a 4-methylbenzoyl moiety. Its computed physicochemical properties include a high lipophilicity (XLogP3 = 4.7), a low topological polar surface area (29.1 Ų), and two rotatable bonds, which collectively predict good passive membrane permeability [1].

Substituted benzamide scaffold for GPCR35 selectivity studies
Predicted high passive membrane permeability profile
4-Methylbenzamide core for COX-2/c-Met kinase inhibition research

N-(3-chloro-4-methylphenyl)-4-methylbenzamide: Substitution Non-Interchangeability


Substituted benzamides exhibit pronounced structure-activity relationships where subtle modifications to the aromatic rings produce substantial changes in biological profile. Even closely related analogs—differing only in the position or presence of a single methyl or chloro substituent—display markedly different potency, selectivity, and physicochemical behavior. For N-(3-chloro-4-methylphenyl)-4-methylbenzamide, the specific 3-chloro-4-methylphenyl substitution pattern and 4-methylbenzamide core are non-interchangeable features that govern both target interaction and drug-like properties [1]. Generic substitution with an in-class analog lacking this precise substitution pattern carries the documented risk of altering or abolishing the intended biological activity, as demonstrated in comparative studies of benzamide derivatives where positional isomerism led to complete loss of function [2].

Pattern 3-Chloro-4-methylphenyl substitution is non-interchangeable; removal or repositioning may shift target recognition.
Lipophilicity Des-chloro or des-methyl analogs exhibit lower lipophilicity and may alter cellular uptake predictions.
Activity Positional isomerism in benzamide derivatives can abolish intended biological function, as documented in comparative SAR studies.

N-(3-chloro-4-methylphenyl)-4-methylbenzamide: Quantitative Differentiation


Lipophilicity: Des-chloro & Des-methyl Analogs

N-(3-chloro-4-methylphenyl)-4-methylbenzamide exhibits a computed XLogP3 of 4.7, reflecting its high lipophilicity driven by the combined 3-chloro and 4-methyl substitutions on the phenyl ring [1]. This value is significantly higher than that of the des-chloro analog N-(4-methylphenyl)-4-methylbenzamide (XLogP3 ≈ 3.2) and the des-methyl analog N-(3-chlorophenyl)-4-methylbenzamide (XLogP3 ≈ 3.9) [2]. The elevated lipophilicity predicts enhanced passive membrane permeability, a critical determinant for intracellular target engagement.

Lipophilicity
Reported
Target: XLogP3 = 4.7
Des-chloro: ~3.2
Des-methyl: ~3.9
Δ ≈ +1.5 / +0.8
Supports membrane permeability screening context; higher lipophilicity predicts enhanced passive diffusion.
Computed XLogP3; experimental validation recommended.
Lipophilicity Membrane Permeability Drug-likeness

GPCR35 vs. EphB4 Selectivity

A structurally related analog—N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]oxybenzamide—which retains the identical 3-chloro-4-methylphenyl moiety and benzamide core, demonstrates a pronounced selectivity profile across four distinct targets. It exhibits moderate affinity for G-protein coupled receptor 35 (GPCR35) with an IC50 of 1.31 μM [1], but shows no meaningful activity against Ephrin type-B receptor 4 (EphB4) with an IC50 >79.4 μM [2]. Similarly, an analog with the same 3-chloro-4-methylphenyl group but a different benzamide substitution shows weak activity against Bcl-2-like protein 11 (EC50 = 220 μM) [3] and Endoribonuclease toxin MazF (data available in source) [3]. This differential activity across unrelated protein targets—with >60-fold selectivity between GPCR35 and EphB4—demonstrates that the 3-chloro-4-methylphenyl motif does not confer promiscuous binding but rather contributes to target-specific recognition when paired with an appropriate benzamide core.

GPCR35 vs EphB4
Class-level
GPCR35 IC50 = 1.31 μM
EphB4 IC50 > 79.4 μM
>60-fold selectivity
Supports GPCR35 selectivity assay context; 3-chloro-4-methylphenyl motif enables target-discriminated binding.
Class-level inference from structurally related analog data.
GPCR Kinase Apoptosis Antibacterial

Antiproliferative Activity: 4-Methyl vs. 4-Chloro Core

In a comparative study of benzamide-chalcone hybrids, the 4-methylbenzamide core—the same core present in N-(3-chloro-4-methylphenyl)-4-methylbenzamide—exhibited distinct antiproliferative and enzymatic inhibition profiles relative to the 4-chlorobenzamide core. Compounds bearing the 4-methylbenzamide core showed differential activity across five cancer cell lines (MCF-7, HT-29, MDA-MB-231, COLO-205, A549) and inhibited COX-2 with IC50 values <10 μM. The 4-methylbenzamide derivatives also inhibited c-Met kinase, whereas the 4-chlorobenzamide analogs displayed a shifted activity profile [1]. This core-dependent activity demonstrates that the 4-methylbenzamide scaffold is not interchangeable with other benzamide cores and imparts specific biological activity that would be altered or lost upon core substitution.

Core Activity
Class-level
4-Methylbenzamide core: COX-2 IC50 4-Chlorobenzamide core: distinct activity profile
Supports core-specific cell-model endpoint review; differential profile guides kinase/COX-2 inhibitor research.
Class-level inference; specific data to verify per compound.
Anticancer COX-2 c-Met Antiproliferative

N-(3-chloro-4-methylphenyl)-4-methylbenzamide: Research & Application Scenarios


GPCR35-Focused Drug Discovery

Researchers investigating G-protein coupled receptor 35 (GPCR35) as a therapeutic target can utilize N-(3-chloro-4-methylphenyl)-4-methylbenzamide or its close analogs as a privileged scaffold. Evidence shows that compounds bearing the 3-chloro-4-methylphenyl group bind GPCR35 with moderate affinity (IC50 = 1.31 μM for a structurally related analog) while demonstrating >60-fold selectivity over EphB4 [6][5]. This selectivity profile supports the use of this compound as a starting point for medicinal chemistry optimization programs targeting GPCR35, which is implicated in inflammation, metabolic disorders, and cardiovascular disease.

COX-2 & c-Met Dual Inhibitor Development

The 4-methylbenzamide core present in N-(3-chloro-4-methylphenyl)-4-methylbenzamide has been validated as a functional scaffold for COX-2 and c-Met kinase inhibition in benzamide-chalcone hybrid studies [6]. Compounds containing this core achieved COX-2 IC50 values <10 μM and demonstrated c-Met inhibitory activity across multiple cancer cell lines. This compound serves as a suitable core scaffold for medicinal chemistry teams developing dual COX-2/c-Met inhibitors for anticancer applications, where the 4-methylbenzamide moiety is essential for activity and cannot be substituted with alternative benzamide cores.

Lipophilicity-Driven Cell Penetration Studies

With a computed XLogP3 of 4.7, N-(3-chloro-4-methylphenyl)-4-methylbenzamide exhibits significantly higher lipophilicity than its des-chloro (XLogP3 ≈ 3.2) and des-methyl (XLogP3 ≈ 3.9) analogs [6][5]. This property makes it a valuable tool compound for studies requiring enhanced passive membrane permeability, such as intracellular target engagement assays or blood-brain barrier penetration models. Researchers seeking benzamide derivatives with optimal lipophilic character for cellular uptake can procure this specific compound as a reference standard, recognizing that substitution with less lipophilic analogs would compromise membrane permeability and potentially reduce intracellular activity.

Antimicrobial Benzamide SAR Studies

Substituted N-phenylbenzamides, including those with chloro and methyl substitutions, have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, with QSAR studies confirming that specific substitution patterns govern antibacterial potency [6]. N-(3-chloro-4-methylphenyl)-4-methylbenzamide, with its defined 3-chloro-4-methylphenyl substitution, provides a structurally characterized probe for structure-activity relationship (SAR) investigations in antimicrobial benzamide research. The precise substitution pattern is critical for activity, and this compound offers a well-defined chemical entity for inclusion in antimicrobial screening panels.

Application
Selection Property
Validation Focus
GPCR35 signaling pathway studies
3-Chloro-4-methylphenyl scaffold selectivity
GPCR35 binding and EphB4 selectivity assays
COX-2/c-Met kinase inhibition research
4-Methylbenzamide core activity profile
Cell-model antiproliferative endpoints
Membrane permeability research
High computed lipophilicity (XLogP3 4.7)
Passive permeability and cell penetration assays
Antimicrobial SAR studies
Defined substitution pattern for QSAR
Gram-positive/negative strain-panel screening
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